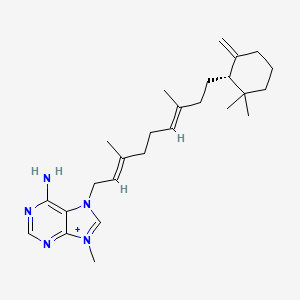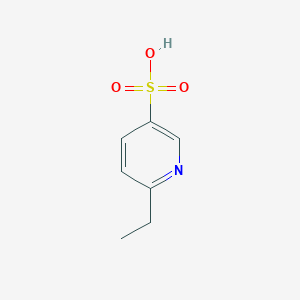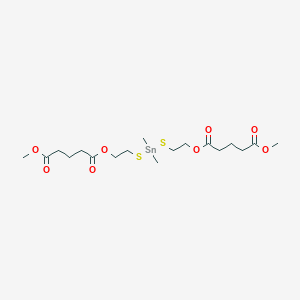![molecular formula C15H26O6 B13777187 Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester CAS No. 70969-71-0](/img/structure/B13777187.png)
Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester is a chemical compound with a complex structure It is an ester derivative of octanoic acid, which is a fatty acid commonly found in various natural sources
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester typically involves esterification reactions. One common method is the reaction of octanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include heating the mixture to a specific temperature to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octanoic acid and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products
Hydrolysis: Octanoic acid and acetic acid.
Transesterification: A different ester and alcohol.
Reduction: The corresponding alcohol.
Applications De Recherche Scientifique
Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to lipid metabolism and enzyme activity.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester involves its hydrolysis to release octanoic acid and acetic acid. These products can then participate in various biochemical pathways. Octanoic acid, for instance, is involved in fatty acid metabolism and can be oxidized to produce energy. The ester linkage in the compound makes it a potential candidate for controlled release applications in drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dodecanoic acid, 2-(acetyloxy)-, ethyl ester
- Acetic acid, (acetyloxy)-
- Octanoic acid, 3-methyl-4-oxo-, ethyl ester
Comparison
Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties Compared to dodecanoic acid, 2-(acetyloxy)-, ethyl ester, it has a shorter carbon chain, affecting its solubility and reactivity
Propriétés
Numéro CAS |
70969-71-0 |
|---|---|
Formule moléculaire |
C15H26O6 |
Poids moléculaire |
302.36 g/mol |
Nom IUPAC |
1,3-diacetyloxypropan-2-yl octanoate |
InChI |
InChI=1S/C15H26O6/c1-4-5-6-7-8-9-15(18)21-14(10-19-12(2)16)11-20-13(3)17/h14H,4-11H2,1-3H3 |
Clé InChI |
QSCYGMBVVDDPGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)

![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)



![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)

